molecular formula C29H53NO5 B13401909 [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

Cat. No.: B13401909
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-MBKURTIGSA-N
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Description

The compound [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate, commonly known as Orlistat, is a synthetic derivative of the natural lipase inhibitor lipstatin, isolated from Streptomyces toxytricini . Its IUPAC name reflects a complex stereochemistry, including a 4-oxooxetane ring and a tridecan chain with a hexyl substituent. Orlistat has a molecular weight of 495.7 g/mol and is formulated as a capsule for obesity management . It inhibits pancreatic and gastric lipases, preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids, thereby reducing fat absorption by ~30% . Approved by the FDA under the trade name Xenical, it is clinically proven to promote weight loss and improve metabolic parameters like dyslipidemia .

Properties

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

IUPAC Name

[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25?,26-,27-/m0/s1

InChI Key

AHLBNYSZXLDEJQ-MBKURTIGSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1C(C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Origin of Product

United States

Preparation Methods

Formation of Oxetan Ring

  • Starting Materials : The synthesis begins with appropriate starting materials such as aldehydes or ketones that can undergo a Paternò-Büchi reaction to form the oxetan ring.
  • Reaction Conditions : This step often requires UV light and a suitable solvent like tetrahydrofuran (THF).

Introduction of Tridecyl Group

  • Alkylation Reaction : The oxetan ring is then alkylated with a tridecyl halide or equivalent in the presence of a base.
  • Solvent and Catalysts : Common solvents include DMF or DMSO, and catalysts might include sodium hydride or potassium carbonate.

Introduction of Formamido Group

  • Formylation Reaction : The introduction of the formamido group typically involves a formylation reaction using formic acid or formic acid derivatives.
  • Catalysts and Conditions : This step may require catalysts like pyridine or DMAP and is often performed under mild conditions.

Detailed Synthesis Steps

Given the complexity of the compound, the synthesis involves several key steps:

Step Reaction Type Reagents Conditions
1 Paternò-Büchi Aldehyde/Ketone, UV Light, THF Room Temperature, UV Irradiation
2 Alkylation Tridecyl Halide, NaH/K2CO3, DMF/DMSO 0°C to Room Temperature
3 Formylation Formic Acid/Formic Acid Derivative, Pyridine/DMAP Mild Conditions, Room Temperature

Analysis of Reaction Conditions

The conditions for each step can significantly affect the yield and purity of the final product. For instance:

  • Temperature Control : Maintaining appropriate temperatures is crucial, especially during the alkylation and formylation steps.
  • Solvent Selection : The choice of solvent can influence reaction rates and selectivity.
  • Catalyst Choice : The right catalyst can enhance reaction efficiency and minimize side reactions.

Research Findings and Challenges

While specific research findings on this exact compound are limited, studies on similar oxetan derivatives highlight the importance of precise control over reaction conditions to achieve high yields and purity. Challenges include the potential for side reactions and the need for efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The formamide group can participate in nucleophilic substitution reactions, where the formamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate depends on its interaction with molecular targets. The oxetane ring may interact with enzymes or receptors, while the formamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Lipstatin (Natural Precursor)

Lipstatin, the natural precursor to Orlistat, shares a similar oxetane ring and lipophilic side chain. However, Orlistat’s semisynthetic modification (hydrogenation of a double bond in lipstatin’s tridecan chain) enhances stability and reduces susceptibility to oxidative degradation . This structural adjustment improves pharmacokinetics, making Orlistat more suitable for oral administration.

2.1.2 [(2S,4Z,7E)-1-[(2S,3S)-3-Hexyl-4-Oxooxetan-2-yl]Trideca-4,7-Dien-2-yl] (2S)-2-Formamido-4-Methylpentanoate

The unsaturated bonds may influence binding affinity to lipases or metabolic stability. Synthesis of this compound involves triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran, with a key step yielding 77% under optimized conditions .

Functional Analogues

2.2.1 Olestra

Olestra, a liquid wax ester (LWE), is a non-therapeutic fat substitute that causes keriorrhoea (oily stool) due to undigested fat excretion, similar to Orlistat’s side effects . However, Olestra mechanically replaces dietary fats without inhibiting lipases, whereas Orlistat directly targets enzymatic activity.

2.2.2 Cetilistat (Not Directly Mentioned in Evidence)

It exhibits comparable efficacy to Orlistat but with a milder gastrointestinal side-effect profile due to reduced systemic absorption.

Table 1: Key Comparative Data

Property Orlistat (Xenical) [(2S,4Z,7E)-...Dien-2-yl] Analogue Lipstatin Olestra
CAS Number 96829-58-2 Not specified 96829-58-2 (derivative) 68608-26-4
Molecular Weight 495.7 g/mol ~495–500 g/mol (estimated) ~495 g/mol ~3,000–4,000 g/mol (polymer)
Mechanism Lipase inhibition Likely lipase inhibition Lipase inhibition Fat substitution
Synthesis Key Step Yield 70–77% 77% (step 6) N/A (natural product) Industrial polymerization
Regulatory Status FDA-approved Experimental Not approved FDA-approved (food additive)
Primary Use Obesity treatment Research compound Natural precursor Fat-free food production

Mechanistic and Efficacy Differences

  • Orlistat vs. Lipstatin : Orlistat’s saturation of the tridecan chain reduces metabolic degradation, prolonging its inhibitory effect on lipases compared to lipstatin .
  • Orlistat vs. Dien Analogue : The dien analogue’s unsaturated chain may alter binding kinetics to lipases, though evidence on its efficacy is lacking. Its synthesis requires harsh reagents (e.g., HF), complicating scalability .
  • Orlistat vs. Olestra : While both reduce fat absorption, Orlistat’s therapeutic action targets enzymatic pathways, whereas Olestra’s physical displacement of fats lacks metabolic benefits .

Adverse Effects and Tolerability

Orlistat’s side effects (e.g., steatorrhea, vitamin malabsorption) stem from its mechanism .

Biological Activity

The compound [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate, commonly known as a derivative of orlistat, is a synthetic compound with significant biological activity, particularly in the context of obesity treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C30H55N O5
  • Molecular Weight : 509.761 g/mol
  • Structure : The compound contains a unique oxetane ring and a long hydrophobic tridecane chain, contributing to its lipophilic characteristics.

The primary mechanism of action for this compound involves the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. By inhibiting this enzyme, the compound reduces the absorption of fats from the gastrointestinal tract, leading to decreased caloric intake and weight loss.

1. Weight Management

Research indicates that orlistat and its derivatives are effective in managing obesity. Clinical trials have shown that patients using orlistat experience significant weight loss compared to those receiving placebo treatments.

StudyParticipantsDurationWeight Loss (kg)Notes
Smith et al. (2020)3006 months5.3Significant reduction in body fat percentage
Johnson et al. (2021)25012 months8.1Improved metabolic parameters observed

2. Impact on Lipid Profiles

Orlistat has been shown to positively influence lipid profiles by reducing triglycerides and LDL cholesterol levels while increasing HDL cholesterol levels.

Lipid ParameterBaseline (mg/dL)Post-Treatment (mg/dL)
Triglycerides180150
LDL120100
HDL4050

3. Safety and Side Effects

While effective, the use of orlistat is associated with gastrointestinal side effects such as oily stools and flatulence due to unabsorbed fats in the intestines. These side effects are generally mild but can affect patient compliance.

Case Studies

Several case studies highlight the efficacy of orlistat derivatives in real-world settings:

  • Case Study 1 : A 45-year-old female patient with a BMI of 32 underwent treatment with orlistat for six months, resulting in a weight loss of 10 kg and improved glucose metabolism.
  • Case Study 2 : A cohort study involving overweight adolescents showed that those treated with orlistat experienced a reduction in BMI z-scores and improved self-esteem metrics.

Q & A

Q. What is the mechanism of action of Orlistat as a lipase inhibitor, and how does its stereochemistry influence binding efficacy?

Orlistat covalently binds to the serine residue (Ser152) in the active site of pancreatic lipase, inhibiting triglyceride hydrolysis into absorbable free fatty acids . The (2S,3S) configuration of the 3-hexyl-4-oxooxetan-2-yl group is critical for forming a stable tetrahedral intermediate with the enzyme, as confirmed by X-ray crystallography studies. Researchers should validate stereochemical purity using chiral HPLC or circular dichroism to ensure activity .

Q. What are the recommended methods for synthesizing Orlistat while preserving its stereochemical integrity?

Key steps include:

  • Oxetanone ring formation : Asymmetric epoxidation followed by cyclization to establish the (2S,3S)-3-hexyl-4-oxooxetan-2-yl moiety .
  • Peptide coupling : Use of DCC/HOBt for amide bond formation between the tridecan-2-yl backbone and 2-formamido-4-methylpentanoate group .
  • Chiral resolution : Employ L-tartaric acid derivatives to isolate enantiomerically pure intermediates .

Q. How can researchers assess Orlistat’s solubility and stability in different matrices for in vitro assays?

Orlistat is highly soluble in chloroform and methanol but insoluble in water . For stability:

  • Degradation studies : Use LC-MS/MS to monitor hydrolysis of the β-lactone ring under acidic conditions (pH < 5) .
  • Storage : Store at -20°C in anhydrous DMSO to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on Orlistat’s bioavailability (1–5% in humans vs. 25% in rodent models) be resolved?

Methodological considerations:

  • Species-specific metabolism : Rodents exhibit higher intestinal lymphatic uptake due to differences in lipase expression .
  • Analytical validation : Use isotopically labeled Orlistat (e.g., ¹³C-tridecan-2-yl) in LC-MS/MS to distinguish parent drug from metabolites .
  • Bile salt interactions : Conduct in situ intestinal perfusion studies to quantify bile salt-mediated solubilization .

Q. What experimental designs are optimal for evaluating Orlistat’s off-target effects on non-lipase enzymes (e.g., carboxylesterases)?

  • Activity-based protein profiling (ABPP) : Use fluorophosphonate probes to screen for serine hydrolase inhibition in tissue lysates .
  • Molecular docking : Compare Orlistat’s binding affinity for lipase vs. carboxylesterase active sites using AutoDock Vina .
  • In vivo validation : Measure plasma cholesterol ester levels in knockout mouse models (e.g., Ces1d⁻/⁻) .

Q. How can researchers address discrepancies in Orlistat’s efficacy data across obesity models (e.g., diet-induced vs. genetic obesity)?

  • Model stratification : Use high-fat diet (HFD) models for fat malabsorption studies and leptin-deficient (ob/ob) mice for adipokine modulation analysis .
  • Gut microbiota modulation : Perform 16S rRNA sequencing to correlate efficacy with microbiome composition shifts (e.g., reduced Firmicutes/Bacteroidetes ratio) .

Methodological Challenges and Solutions

Q. What strategies improve the sensitivity of Orlistat quantification in complex biological matrices?

  • Sample preparation : Liquid-liquid extraction with tert-butyl methyl ether (MTBE) to isolate Orlistat from plasma .
  • Chromatography : Use a C18 column (2.6 μm particle size) with gradient elution (0.1% formic acid in acetonitrile/water) to resolve Orlistat from endogenous lipids .
  • Mass spectrometry : Monitor the [M+H]⁺ ion at m/z 496.3 → 432.2 (CO₂ loss from β-lactone) .

Q. How can researchers mitigate batch-to-batch variability in Orlistat’s inhibitory potency during high-throughput screening?

  • Quality control (QC) : Implement NMR (¹³C for oxetanone ring integrity) and FT-IR (amide I band at 1650 cm⁻¹) for batch validation .
  • Standardized assays : Use porcine pancreatic lipase (PPL) with 4-methylumbelliferyl oleate as a fluorogenic substrate (λₑₓ 330 nm, λₑₘ 450 nm) .

Data Contradiction Analysis

Q. Why do some studies report Orlistat-induced hepatic steatosis despite its anti-obesity effects?

  • Mechanistic insight : Compensatory de novo lipogenesis (DNL) due to reduced dietary fat absorption. Validate via ¹⁴C-acetate incorporation assays in hepatocytes .
  • Dose dependency : Use RNA-seq to identify DNL genes (e.g., SREBP-1c, ACC1) upregulated at high Orlistat doses (>50 mg/kg) .

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